6-(Benzyl(methyl)amino)-2-methylnicotinic acid
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Overview
Description
6-(Benzyl(methyl)amino)-2-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a benzyl(methyl)amino group attached to the 6th position of the nicotinic acid ring, and a methyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyl(methyl)amino)-2-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 2-methylnicotinic acid.
Formation of Intermediate: The 2-methylnicotinic acid undergoes a reaction with benzylamine and formaldehyde under acidic conditions to form an intermediate compound.
Final Product: The intermediate is then treated with methyl iodide in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyl(methyl)amino)-2-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the nicotinic acid ring.
Reduction: Reduced forms of the benzyl(methyl)amino group.
Substitution: Substituted derivatives with various functional groups replacing the benzyl(methyl)amino group.
Scientific Research Applications
6-(Benzyl(methyl)amino)-2-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Benzyl(methyl)amino)-2-methylnicotinic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to nicotinic acid receptors or other protein targets in cells.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A synthetic cytokinin that promotes cell division in plants.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Nicotinic Acid: A form of vitamin B3 with various biological functions.
Uniqueness
6-(Benzyl(methyl)amino)-2-methylnicotinic acid is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
6-[benzyl(methyl)amino]-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c1-11-13(15(18)19)8-9-14(16-11)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19) |
InChI Key |
LCRBXLRBWVMMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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